molecular formula C35H46O19 B1231271 Phlinoside D CAS No. 137625-06-0

Phlinoside D

Cat. No.: B1231271
CAS No.: 137625-06-0
M. Wt: 770.7 g/mol
InChI Key: ZPJGTPAAEPXBQT-HNYHMTNLSA-N
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Description

Contextualization within Natural Products Chemistry and Phytochemical Research

Phlinoside D is a naturally occurring chemical compound that has garnered attention within the fields of natural products chemistry and phytochemical research. These disciplines focus on the isolation, structure elucidation, and investigation of chemical substances derived from natural sources, such as plants, microorganisms, and marine organisms. The study of these compounds is crucial for discovering new therapeutic agents, understanding ecological interactions, and identifying chemotaxonomic markers. This compound, first identified from the plant genus Phlomis, is a prime example of a secondary metabolite that is investigated for its potential biological activities and its significance in plant biochemistry.

General Classification as a Phenylpropanoid Glycoside

This compound is classified as a phenylpropanoid glycoside. This classification is based on its distinct chemical architecture, which consists of a phenylpropanoid unit, specifically a phenylethanoid aglycone, linked to a complex sugar moiety. Phenylpropanoids are a large class of organic compounds that are synthesized by plants from the amino acids phenylalanine and tyrosine. Glycosides are compounds in which a sugar group is bonded through its anomeric carbon to another group via a glycosidic bond. Phenylpropanoid glycosides, therefore, represent a significant and diverse group of plant secondary metabolites, with verbascoside (B1683046) being one of the most well-known examples. nih.gov The structural complexity and variability within this class of compounds contribute to their wide range of biological activities.

Research Significance as a Bioactive Natural Product

The research significance of this compound lies in its status as a bioactive natural product. Bioactive compounds are substances that have an effect on a living organism, tissue, or cell. In the context of natural products research, this often implies potential therapeutic applications. Phenylpropanoid glycosides as a class are known to exhibit a variety of biological effects, including antioxidant, anti-inflammatory, antimicrobial, and neuroprotective activities. nih.govnih.gov Although research on this compound is not as extensive as for some other members of its class, preliminary studies have indicated its potential as an anti-inflammatory and antioxidant agent, making it a subject of interest for further investigation. researchgate.netnih.gov

Properties

CAS No.

137625-06-0

Molecular Formula

C35H46O19

Molecular Weight

770.7 g/mol

IUPAC Name

[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O19/c1-15-25(42)27(44)32(54-33-28(45)26(43)21(40)14-49-33)35(50-15)53-31-29(46)34(48-10-9-17-3-6-18(37)20(39)11-17)51-23(13-36)30(31)52-24(41)8-5-16-4-7-19(38)22(12-16)47-2/h3-8,11-12,15,21,23,25-40,42-46H,9-10,13-14H2,1-2H3/b8-5+/t15-,21+,23+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35-/m0/s1

InChI Key

ZPJGTPAAEPXBQT-HNYHMTNLSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)OC)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O

Synonyms

3,4-dihydroxy beta-phenylethoxy-O-beta-D-xylopyranosyl(1-2)-alpha-L-rhamnopyranosyl(1-3)-4-O-feruloyl-beta-D-glucopyranoside
phlinoside D

Origin of Product

United States

Natural Occurrence, Distribution, and Biosynthetic Pathways of Phlinoside D

Identification and Distribution across Plant Species and Genera

Phlinoside D is a secondary metabolite found within specific plant families, most notably the Lamiaceae. Its presence has been documented in several genera, highlighting its significance in chemotaxonomic studies.

This compound has been identified as a constituent of Lamium album, commonly known as white dead nettle. researchgate.netutb.czmdpi.com In this species, it co-occurs with other phenylpropanoids like verbascoside (B1683046) and lamalboside, as well as iridoids and flavonoids. researchgate.netuantwerpen.bemdpi.comnih.gov The presence of these compounds contributes to the plant's traditional uses and pharmacological interest. utb.czmdpi.comnih.gov Recent studies have further confirmed the existence of this compound in L. album, emphasizing its role alongside other phenylpropanoids in the plant's chemical profile. uantwerpen.bemdpi.com

The genus Phlomis is a significant source of this compound. It was first isolated from the aerial parts of Phlomis linearis. researchgate.netneu.edu.trnih.govuzh.ch Further research has led to the identification of this compound in other Phlomis species as well, often alongside a variety of other phenylpropanoid glycosides and iridoids. researchgate.netneu.edu.trmdpi.com The consistent presence of these compounds within the Phlomis genus underscores their potential as chemotaxonomic markers. tandfonline.com

Phenylpropanoid glycosides, including this compound, are widely distributed in the plant kingdom, particularly within the order Lamiales. researchgate.netmdpi.comjst.go.jp Their co-occurrence with iridoids is a notable chemotaxonomic feature. mdpi.com While these compounds are prevalent in families such as Scrophulariaceae, Oleaceae, and Orobanchaceae, the specific structure of this compound and its distribution pattern contribute to the chemical fingerprint of the plants in which it is found. tandfonline.com The structural diversity among phenylpropanoid glycosides, arising from different sugar moieties and acylation patterns, makes them valuable for plant classification and understanding evolutionary relationships. uzh.ch

Occurrence within Phlomis Species

Biosynthetic Pathways and Metabolic Origins

The formation of this compound involves a complex series of enzymatic reactions, beginning with primary metabolic pathways and culminating in specific glycosylation and acylation steps.

The biosynthesis of this compound originates from the shikimate pathway, which produces the essential aromatic amino acid phenylalanine. nih.govmdpi.com Phenylalanine then enters the general phenylpropanoid pathway. hst-j.orgfrontiersin.orgmdpi.com Key enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumaroyl-CoA ligase (4CL) catalyze the initial steps, converting phenylalanine into p-coumaroyl-CoA, a central precursor for a vast array of secondary metabolites. mdpi.comfrontiersin.org This core pathway provides the necessary building blocks for the subsequent formation of the hydroxycinnamic acid and phenylethanoid moieties of this compound. nih.gov

The intricate structure of this compound is assembled through sequential glycosylation and acylation reactions. The core of many phenylpropanoid glycosides, including verbascoside (a related compound), is a β-D-glucopyranose unit. uzh.ch This glucose is attached to a phenylethanoid aglycone, which is then further glycosylated with other sugar units. nih.govbeilstein-journals.org In the case of this compound, the structure involves a 3,4-dihydroxy-β-phenylethoxy group linked to a diglycoside chain, which is in turn attached to a central glucose molecule. researchgate.netuzh.ch

The final steps in the biosynthesis involve acylation, where a hydroxycinnamoyl group, such as a feruloyl group in the case of this compound, is transferred to the sugar backbone. researchgate.netuzh.chnih.gov This acylation is typically catalyzed by specific acyltransferases. researchgate.netnih.gov Glycosylation, mediated by glycosyltransferases, not only builds the sugar chain but also increases the water solubility and stability of the final compound, facilitating its storage within the plant cell, often in the vacuole. nih.govfrontiersin.orgoup.com The precise sequence and regioselectivity of these glycosylation and acylation steps are crucial in determining the final structure of this compound. researchgate.netnih.govresearchgate.netnih.gov

Enzymatic Regulation and Genetic Factors Influencing this compound Biosynthesis

The biosynthesis of complex phenylethanoid glycosides such as this compound is a multi-step process governed by a cascade of specific enzymes, which are in turn encoded by a suite of genes. While the complete enzymatic and genetic pathway leading to this compound has not been fully elucidated, research into the biosynthesis of related iridoids and phenylethanoids in the Phlomis genus and the broader Lamiaceae family provides significant insight into the regulatory mechanisms at play. nih.govdntb.gov.ua The production is understood to be under tight genetic control, with specific enzymes catalyzing key steps from precursor molecules to the final intricate structure.

The biosynthesis of iridoids, which are often found alongside phenylethanoid glycosides in Phlomis species, has been studied more extensively. thieme-connect.comresearchgate.net These studies have identified numerous candidate genes and the enzyme classes they encode, which are crucial for the synthesis of the foundational chemical scaffolds. nih.gov For instance, a comprehensive analysis of the transcriptome and metabolome of Phlomoides rotata, a related species, identified 41 candidate genes that code for 23 different enzymes involved in the iridoid biosynthetic pathway. dntb.gov.ua It is hypothesized that the enzymatic machinery for phenylethanoid glycoside synthesis, including the glycosylation and acylation steps, is similarly regulated.

Key enzyme families implicated in the biosynthesis of compounds like this compound include:

Glycosyltransferases (GTs): These enzymes are critical for attaching sugar moieties to the phenylethanoid aglycone. The structure of this compound, a triglycoside, necessitates sequential reactions by specific GTs.

Acyltransferases: This class of enzymes is responsible for attaching acyl groups, such as the feruloyl group often seen in related compounds, to the sugar residues. researchgate.net

Cytochrome P450 Monooxygenases (P450s): These are vital for the hydroxylation reactions that occur on the phenylpropanoid skeleton, forming the specific aglycone precursor to this compound.

Methyltransferases: These enzymes may be involved in the methylation of hydroxyl groups on the phenylpropanoid or acyl moieties.

Genetic factors, including the expression levels of the genes encoding these enzymes, are the ultimate determinants of the quantity and type of secondary metabolites produced in the plant. A study on Phlomoides rotata specifically highlighted the expression of genes such as DXS1, IDI1, 8-HGO1, and G10H2 as being associated with iridoid biosynthesis. dntb.gov.ua The regulation of these genes is likely influenced by a combination of developmental cues and environmental stressors, which allows the plant to modulate the production of these compounds in response to its needs. dntb.gov.uamicrobialcell.com

Table 1: Key Enzyme Classes and Putative Genes in this compound Biosynthesis

Enzyme Class / GenePutative Function in Biosynthesis PathwayReference
Upstream Pathway Enzymes
DXS11-deoxy-D-xylulose-5-phosphate synthase: First enzyme of the MEP pathway, providing precursors for isoprenoids. dntb.gov.ua
IDI1Isopentenyl-diphosphate Delta-isomerase: Interconverts IPP and DMAPP, essential precursors in isoprenoid biosynthesis. dntb.gov.ua
Downstream Modifying Enzymes
G10H2Geraniol 10-hydroxylase: A cytochrome P450 enzyme involved in the hydroxylation of geraniol, a key step in iridoid synthesis. dntb.gov.ua
8-HGO18-hydroxygeraniol oxidoreductase: Catalyzes a crucial oxidation step in the iridoid pathway. dntb.gov.ua
Glycosyltransferases (GTs)Sequential attachment of three sugar units (glucose, rhamnose, xylose) to the phenylethanoid aglycone. researchgate.net
AcyltransferasesAttachment of an acyl group (e.g., feruloyl) to a sugar moiety. researchgate.net

The coordinated expression of these various genes is essential for the complete synthesis of this compound. Phylogeny-aware chemoinformatic analyses have begun to map the complex biosynthetic networks in the Lamiaceae family, setting the stage for more targeted gene discovery and functional characterization in the future. nih.gov Understanding this enzymatic and genetic regulation is crucial for any potential biotechnological application aimed at enhancing the production of this compound.

Advanced Methodologies for Isolation, Purification, and Structural Elucidation of Phlinoside D

Modern Extraction Techniques in Natural Product Research

The initial step of isolating Phlinoside D involves its extraction from the plant matrix. The choice of extraction technique significantly impacts the yield and purity of the crude extract. While traditional methods like maceration and Soxhlet extraction are still used, they often involve large volumes of organic solvents and long extraction times. mdpi.comresearchgate.net Consequently, there is a growing shift towards more efficient and greener extraction technologies.

Optimized Solvent Systems for this compound Extraction

The selection of an appropriate solvent system is paramount for the efficient extraction of this compound. The polarity of the target compound dictates the ideal solvent or solvent mixture. chromatographyonline.com For polar compounds like phenylpropanoid glycosides, mixtures of organic solvents with water are often employed to enhance extraction efficiency. mdpi.com

The efficiency of solvent extraction is influenced by several factors:

Solvent Choice and Polarity: The solvent's polarity should match that of this compound to maximize solubility and extraction. organomation.com

Temperature and Pressure: Elevated temperatures can increase extraction efficiency but may also risk degrading thermosensitive compounds. organomation.commdpi.com

Contact Time: Sufficient time is necessary for the solvent to penetrate the plant material and dissolve the target compound. organomation.com

Sample Matrix and Particle Size: A smaller particle size increases the surface area available for extraction. organomation.comnih.gov

Binary solvent systems, such as water and an organic solvent, have been shown to be more effective and environmentally conscious than pure organic solvents for extracting bioactive compounds. mdpi.com The ideal ratio of the solvents must be determined to maximize the extraction of the desired compounds. mdpi.com For instance, studies on similar phenolic compounds have shown that varying concentrations of ethanol (B145695) in water can significantly affect the extraction yield of different classes of phenolics. mdpi.com

Table 1: Factors Influencing Solvent Extraction Efficiency

Factor Description Reference
Solvent Choice and Polarity The polarity of the solvent must be optimized for the target compound's solubility. organomation.com
Temperature and Pressure Increased temperature and pressure can enhance extraction but may degrade the compound. organomation.commdpi.com
Contact Time Adequate time is required for the solvent to interact with the sample matrix. organomation.com
Sample Matrix and Particle Size Finer particles provide a larger surface area for extraction. organomation.comnih.gov

Green Extraction Technologies

In line with the principles of green chemistry, several advanced extraction techniques have been developed to minimize environmental impact while improving efficiency. mdpi.com These methods often result in reduced solvent consumption, shorter extraction times, and higher yields. chemmethod.com

Supercritical Fluid Extraction (SFE): This technique utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. encyclopedia.pubmdpi.com CO2 is non-toxic, non-flammable, and can be easily removed from the extract. encyclopedia.pubnih.gov While SFE is highly effective for non-polar compounds, its efficiency for extracting polar compounds like this compound can be enhanced by adding a polar co-solvent or modifier, such as ethanol or methanol. mdpi.commdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. encyclopedia.pub The direct interaction of microwaves with polar molecules accelerates energy transfer, enhancing the extraction rate. mdpi.com This method has been successfully used to extract phenolic compounds from various plant sources, offering reduced solvent use and shorter extraction times compared to conventional methods. nih.govnih.gov

Ultrasound-Assisted Extraction (UAE): UAE employs ultrasonic waves to create cavitation bubbles in the solvent. nih.gov The collapse of these bubbles near the plant cell walls generates microjets that disrupt the cell structure, facilitating the release of intracellular compounds and enhancing mass transfer. nih.govplos.org UAE is recognized for its efficiency, simplicity, and reduced energy consumption. mdpi.com

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at elevated temperatures and pressures, keeping them in a liquid state above their boiling points. csic.esmdpi.com These conditions decrease solvent viscosity and surface tension while increasing analyte solubility and diffusion rates, leading to faster and more efficient extractions with less solvent. mdpi.commdpi.com A variety of solvents, including environmentally friendly options like water and ethanol, can be used. csic.es

Table 2: Overview of Green Extraction Technologies

Technology Principle Advantages Reference
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as the solvent. Non-toxic, non-flammable, easily removed solvent. encyclopedia.pubmdpi.comnih.gov
Microwave-Assisted Extraction (MAE) Employs microwave energy for rapid heating of the solvent and sample. Reduced extraction time and solvent consumption. nih.govencyclopedia.pubmdpi.com
Ultrasound-Assisted Extraction (UAE) Utilizes ultrasonic waves to induce cavitation and disrupt cell walls. Enhanced mass transfer, reduced energy use, simple setup. mdpi.comnih.govplos.org
Pressurized Liquid Extraction (PLE) Employs solvents at high temperatures and pressures. Faster extractions, lower solvent consumption, high efficiency. csic.esmdpi.commdpi.com

Sophisticated Chromatographic Purification Strategies

Following extraction, the crude extract containing this compound must undergo purification to isolate the compound of interest from other co-extracted substances. Modern chromatographic techniques offer high-resolution separation capabilities essential for this purpose.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a cornerstone technique for the analysis and purification of natural products. chromatographyonline.comrotachrom.com For a compound like this compound, reversed-phase HPLC is a common approach, where a non-polar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. chromatographyonline.com

Developing an effective HPLC method involves optimizing several parameters:

Mobile Phase Composition: The ratio of solvents in the mobile phase is adjusted to achieve optimal separation. Gradient elution, where the mobile phase composition is changed over time, is often used for complex mixtures.

Column Chemistry: The choice of stationary phase (e.g., C18) is critical for achieving the desired selectivity. mdpi.com

Detection: A UV detector is commonly used for phenylpropanoid glycosides, with the detection wavelength chosen to maximize the signal-to-noise ratio. remedypublications.com

For quantitative analysis, derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can be employed to enhance the sensitivity and selectivity of detection for sugar-containing molecules. mdpi.com

Countercurrent Chromatography and Preparative Chromatography Approaches

Countercurrent Chromatography (CCC): CCC is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix, thereby eliminating irreversible adsorption of the sample. slideshare.netwikipedia.org It utilizes two immiscible liquid phases, a stationary phase held in place by centrifugal force and a mobile phase that is pumped through it. wikipedia.org This method is particularly well-suited for the preparative-scale separation of natural products due to its high sample loading capacity and recovery. nih.gov High-speed countercurrent chromatography (HSCCC) is an advanced version that reduces separation times. nih.gov

Preparative Chromatography: While analytical chromatography focuses on identifying and quantifying compounds, preparative chromatography aims to isolate and purify larger quantities of a specific substance. rotachrom.comwelch-us.com The goal is to maximize throughput, recovery, and purity. rotachrom.com The process often starts with method development on an analytical scale, which is then scaled up to a preparative column with a larger diameter and higher flow rate. lcms.czthermofisher.com

Table 3: Comparison of Preparative Chromatographic Techniques

Technique Principle Key Features Reference
Countercurrent Chromatography (CCC) Liquid-liquid partition without a solid support. No irreversible adsorption, high sample loading, high recovery. slideshare.netwikipedia.orgnih.gov
Preparative HPLC Liquid-solid chromatography scaled up for purification. High resolution, automated, suitable for a wide range of compounds. rotachrom.comwelch-us.comlcms.cz

Membrane-Based and Other Advanced Separation Techniques

Membrane-based separation techniques offer an alternative or complementary approach to chromatography for purification. These methods utilize semi-permeable membranes to separate molecules based on size, charge, or other physical properties. etch2o.comslideshare.net

Membrane Filtration: Techniques like microfiltration (MF) and ultrafiltration (UF) can be used for initial clarification of the extract, removing larger particles and macromolecules. mdpi.com This can serve as a pre-treatment step before high-resolution chromatography.

Countercurrent Tangential Chromatography: This is a hybrid technique that combines aspects of chromatography and membrane filtration. A resin slurry flows countercurrent to the buffer through a series of mixers and hollow fiber membrane modules, allowing for high-resolution separation with reduced buffer consumption. nih.gov

These advanced separation technologies, often used in combination, provide a powerful toolkit for the efficient isolation and purification of this compound from complex natural extracts, enabling its detailed structural characterization and further scientific investigation.

Comprehensive Spectroscopic Characterization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques: COSY, HSQC, HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules. Through the application of one-dimensional (¹H and ¹³C NMR) and two-dimensional techniques, a detailed map of the molecule's framework can be constructed.

¹H NMR provides information on the chemical environment of protons, while ¹³C NMR reveals the types of carbon atoms present. For this compound, these initial spectra would indicate the presence of a phenylethanoid core, a feruloyl group, and multiple sugar moieties.

Two-dimensional NMR techniques are crucial for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.com By analyzing the cross-peaks in a COSY spectrum, the sequence of protons within each sugar unit and the phenylethoxy group can be determined.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom they are attached to. columbia.edu This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals, providing a clear picture of the C-H one-bond connections within this compound. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu HMBC is critical for piecing together the entire structure of this compound. It establishes the linkages between the different sugar units, the connection of the feruloyl group to one of the sugars, and the attachment of the entire oligosaccharide chain to the phenylethoxy aglycone. For instance, a correlation between the anomeric proton of one sugar and a specific carbon of an adjacent sugar confirms the glycosidic linkage.

Table 1: Illustrative ¹H and ¹³C NMR Data for this compound

Position¹³C NMR (δc)¹H NMR (δH, mult., J in Hz)HMBC Correlations (¹H → ¹³C)
Aglycone
1'131.5
2'117.26.78 (d, 2.0)C-1', C-6'
3'145.8
4'144.3
5'116.16.65 (d, 8.0)C-1', C-3'
6'121.06.55 (dd, 8.0, 2.0)C-2', C-4'
α72.13.95 (m), 3.65 (m)C-β, C-1'
β39.82.75 (t, 7.0)C-α, C-1'
Glucose
1''104.24.35 (d, 7.8)C-3''
2''81.53.85 (m)C-1'', C-3''
3''82.13.98 (m)C-2'', C-4''
4''70.24.90 (t, 9.5)C-3'', C-5''
5''75.93.50 (m)C-4'', C-6''
6''62.13.68 (m)C-4'', C-5''
Rhamnose
1'''102.95.15 (br s)C-2''
2'''72.54.01 (m)C-1''', C-3'''
3'''72.23.78 (m)C-2''', C-4'''
4'''74.03.45 (m)C-3''', C-5'''
5'''70.13.60 (m)C-4''', C-6'''
6'''18.51.10 (d, 6.2)C-4''', C-5'''
Xylose
1''''105.84.50 (d, 7.5)C-2'''
2''''75.23.25 (m)C-1'''', C-3''''
3''''77.93.35 (m)C-2'''', C-4''''
4''''71.43.48 (m)C-3'''', C-5''''
5''''67.13.80 (m), 3.15 (m)C-3'''', C-4''''
Feruloyl
1127.8
2111.97.05 (d, 2.0)C-1, C-6
3148.2
4150.1
5116.26.80 (d, 8.2)C-1, C-3
6124.56.95 (dd, 8.2, 2.0)C-2, C-4
7146.97.60 (d, 15.9)C-2, C-6, C-8, C-9
8115.16.30 (d, 15.9)C-7, C-9
9168.5
OMe56.43.88 (s)C-3

Note: This data is illustrative and compiled from typical values for similar phenylethanoid glycosides. Actual chemical shifts may vary depending on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MSn) Techniques

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the precise molecular formula of a compound. labmanager.combioanalysis-zone.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS provides an exact mass that can be used to calculate the elemental composition with high confidence. labmanager.combioanalysis-zone.com For this compound, HRMS analysis would yield a molecular formula, such as C₃₄H₄₄O₁₈, confirming the constituent atoms and their numbers.

Tandem Mass Spectrometry (MS/MS or MSⁿ) provides further structural information through controlled fragmentation of the molecule. myadlm.org In an MSⁿ experiment, the molecular ion of this compound is selected and fragmented, and the resulting fragment ions are then analyzed. myadlm.org This process can be repeated multiple times (MS³, MS⁴, etc.) to create a fragmentation tree. The observed losses of specific masses correspond to the cleavage of sugar units and the feruloyl group, helping to confirm the sequence of the glycosidic chain and the location of the acyl group. For example, the loss of a 132 Da fragment would indicate the presence of a pentose (B10789219) sugar (xylose), while a 146 Da loss would correspond to a deoxyhexose sugar (rhamnose).

Table 2: Representative HRMS and MSⁿ Fragmentation Data for this compound

Ionm/z (calculated)m/z (observed)Fragmentation
[M+Na]⁺787.2425787.2420Molecular ion
[M-Xylose+Na]⁺655.2009655.2005Loss of a xylose unit
[M-Xylose-Rhamnose+Na]⁺509.1432509.1430Loss of xylose and rhamnose units
[Feruloyl]⁺177.0548177.0550Feruloyl cation

Note: This data is illustrative. The exact masses and fragmentation patterns depend on the ionization technique and instrumental parameters.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Elucidating Structural Features

While NMR and MS provide the detailed framework, Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offer complementary information about the functional groups present in this compound. libretexts.orglehigh.edu

UV-Vis Spectroscopy: The UV spectrum of this compound is characterized by absorption maxima that are indicative of the phenolic and cinnamoyl chromophores. drawellanalytical.com The presence of the 3,4-dihydroxyphenylethyl group and the feruloyl moiety gives rise to characteristic absorption bands, typically around 290 nm and 325 nm. These absorptions are consistent with the presence of conjugated systems within the molecule. agriculturejournals.cz

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the various functional groups. lehigh.edu For this compound, characteristic absorption bands would be observed for:

Hydroxyl (-OH) groups: A broad band around 3400 cm⁻¹

Aromatic C-H stretching: Peaks around 3000-3100 cm⁻¹

Aliphatic C-H stretching: Peaks around 2850-2950 cm⁻¹

Ester carbonyl (C=O) of the feruloyl group: A strong absorption around 1700 cm⁻¹

Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region

C-O stretching of the glycosidic linkages and hydroxyl groups: A complex series of bands in the 1200-1000 cm⁻¹ region.

Table 3: Summary of Spectroscopic Data for this compound

Spectroscopic TechniqueInformation Provided
¹H NMR Proton chemical environments, spin-spin coupling
¹³C NMR Carbon skeleton, types of carbon atoms
COSY ¹H-¹H correlations (connectivity)
HSQC ¹H-¹³C one-bond correlations
HMBC ¹H-¹³C long-range correlations (connectivity of fragments)
HRMS Exact mass and molecular formula
MSⁿ Fragmentation pattern, sequence of subunits
UV-Vis Presence of chromophores (phenolic, cinnamoyl groups)
IR Presence of functional groups (hydroxyl, carbonyl, etc.)

By integrating the data from all these spectroscopic methods, a complete and unambiguous structural assignment of this compound can be achieved.

Biological Activities and Mechanistic Investigations of Phlinoside D in Research Models

Antioxidant Activity and Free Radical Scavenging Mechanisms

The capacity of a compound to counteract oxidative stress is a critical area of pharmacological research. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous pathological conditions. Phlinoside D has been evaluated for its antioxidant potential through various scientific assays and models.

Standard in vitro chemical assays are commonly employed to provide an initial screening of the antioxidant capacity of natural compounds. These tests measure the ability of a substance to scavenge stable synthetic radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This method measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically. While specific IC50 values for this compound are not detailed in the currently reviewed literature, studies on the broader class of phenylpropanoid glycosides (PPGs) consistently demonstrate potent free radical scavenging activity in this assay. plos.orgresearchgate.net For instance, research on PPG analogues showed their scavenging ability to be comparable or even superior to that of the reference compound, ascorbic acid. plos.org Furthermore, studies on compounds isolated from Caryopteris incana revealed that four distinct phenylpropanoid glycosides, including the structurally related Phlinoside A, exhibited potent scavenging activity against the DPPH radical. researchgate.netnih.gov

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is quenched, and the solution's color fades. The antioxidant capacities of several PPGs have been confirmed using the ABTS assay, showing significant radical scavenging effects. acgpubs.org The results from these assays on related compounds suggest that the structural features of PPGs, likely including the phenolic hydroxyl groups common to this compound, are responsible for this activity. plos.orgacgpubs.org

To assess biological relevance, it is crucial to move beyond chemical assays to cellular models, which account for factors like cell uptake and metabolism. Research has demonstrated the efficacy of this compound in a cellular context. In a study utilizing human neutrophils stimulated with N-formylmethionyl-leucyl-phenylalanine (f-MLP), this compound was found to significantly inhibit the production of reactive oxygen species (ROS). nih.gov Specifically, treatment with this compound reduced ROS levels to just 21.0 ± 3.4% compared to the f-MLP-stimulated control cells, indicating a potent cellular antioxidant effect. nih.gov This finding is significant as neutrophils are key players in the inflammatory response, and their excessive ROS production can lead to tissue damage.

The antioxidant effects of natural compounds are often mediated by their interaction with specific cellular signaling pathways that regulate the endogenous antioxidant response. While direct studies on this compound's interaction with these pathways are limited, the mechanisms of other phenylpropanoids offer valuable insights. researchgate.net The body's defense against oxidative stress involves pathways such as the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway, which upregulates the expression of numerous antioxidant and detoxification enzymes. mdpi.com Many natural phenolic compounds exert their protective effects by activating the Nrf2 pathway. mdpi.com For example, some phenylpropanoids have been shown to induce Nrf2-related genes like heme oxygenase-1 (HO-1). mdpi.com Given the potent cellular antioxidant activity observed for this compound, it is plausible that its mechanism involves the modulation of such key protective pathways, a hypothesis that warrants further investigation.

Cellular Antioxidant Activity in Relevant Research Models

Anti-inflammatory Efficacy and Molecular Pathways

Inflammation is a complex biological response to harmful stimuli, but chronic or unresolved inflammation contributes to a variety of diseases. This compound has demonstrated notable anti-inflammatory properties by inhibiting the production of key signaling molecules involved in the inflammatory cascade.

Research has provided specific, quantitative data on the ability of this compound to suppress the release of pro-inflammatory cytokines from immune cells. In a study using human neutrophils, this compound was shown to be a significant inhibitor of both Interleukin-8 (IL-8) and Tumor Necrosis Factor-alpha (TNF-α). nih.govresearchgate.net

At a concentration of 25 µM, this compound reduced the secretion of:

IL-8 to 53.7 ± 4.5% compared to the control. nih.gov

TNF-α to 66.0 ± 14.6% compared to the control. nih.gov

The study highlighted that phenylpropanoids, including this compound and Verbascoside (B1683046), were more potent inhibitors of IL-8 secretion than TNF-α secretion. nih.govresearchgate.net IL-8 is a potent chemokine responsible for recruiting neutrophils to sites of inflammation, while TNF-α is a pleiotropic cytokine that orchestrates a broad inflammatory response. The ability of this compound to inhibit these mediators points to its potential to disrupt key inflammatory processes.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production in Human Neutrophils

CompoundConcentration (µM)IL-8 Release (% of Control)TNF-α Release (% of Control)Source(s)
This compound2553.7 ± 4.5%66.0 ± 14.6% nih.gov

The expression of many pro-inflammatory genes, including those for TNF-α and IL-8, is controlled by key transcription factors. researchgate.net The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. mdpi.comnih.gov In its inactive state, NF-κB is held in the cytoplasm; upon stimulation by signals like TNF-α or bacterial lipopolysaccharide (LPS), it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.com

While direct evidence of this compound binding to or inhibiting components of the NF-κB pathway has not been explicitly detailed in the reviewed literature, its mechanism of action can be inferred from its biological activities. The ability of this compound to inhibit the production of TNF-α and IL-8, both of which are downstream targets of NF-κB activation, strongly suggests that it modulates this critical pathway. nih.gov This is consistent with findings for many other phenylpropanoid glycosides, which are known to exert their anti-inflammatory effects by blocking the NF-κB signaling cascade. nih.govmdpi.comcellmolbiol.org Therefore, the anti-inflammatory properties of this compound are likely mediated, at least in part, through the suppression of the NF-κB pathway, leading to a downstream reduction in inflammatory mediators.

Effects on Reactive Oxygen Species (ROS) Generation in Inflammatory Contexts

In inflammatory conditions, the overproduction of reactive oxygen species (ROS) is a key pathological feature that can lead to cellular damage and perpetuate the inflammatory response. nih.gov ROS, which include superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, are highly reactive molecules generated during normal cellular metabolism and in response to inflammatory stimuli. mdpi.comdovepress.com Research into the properties of phenylpropanoid compounds has highlighted their potential to modulate these oxidative processes.

This compound, along with its related compound verbascoside, has been identified as a phenylpropanoid constituent in studies investigating anti-inflammatory effects. researchgate.netdntb.gov.ua In research models of inflammation, such as those induced by lipopolysaccharide (LPS), the role of these compounds in mitigating inflammatory responses has been explored. researchgate.net The inflammatory cascade triggered by agents like LPS often involves a significant increase in ROS production by immune cells. dovepress.com While direct, specific quantitative data on this compound's effect on ROS generation is still emerging, its presence in extracts that demonstrate a reduction in inflammatory markers suggests a potential role in antioxidant and ROS-suppressing activities within an inflammatory context. researchgate.netdntb.gov.ua The mechanism is often linked to the broader capabilities of phenylethanoid glycosides to scavenge free radicals and influence intracellular signaling pathways related to oxidative stress. ljmu.ac.uk

FindingResearch ContextAssociated Compounds
Potential to suppress inflammatory markersLPS-induced inflammation modelsThis compound, Verbascoside
Implication in reducing oxidative stressInflammatory bowel disease modelsThis compound, Verbascoside

Other Investigated Biological Activities in Pre-Clinical and In Vitro Research

Beyond its involvement in inflammatory pathways, this compound belongs to a class of compounds, phenylethanoid glycosides (PhGs), that have been investigated for a wide array of biological activities in laboratory settings. scispace.comdntb.gov.ua These studies provide a foundation for understanding the potential therapeutic applications of this compound family.

Immunomodulatory Effects

Immunomodulation refers to the alteration of the immune response, which can involve either stimulating or suppressing immune functions. mdpi.com Phenolic compounds, including phenylethanoid and phenylpropanoid glycosides, are widely recognized for their potential to interact with the immune system. researchgate.netnih.govmdpi.com These compounds can influence the activity of various immune cells, such as macrophages and lymphocytes, and modulate the production of signaling molecules like cytokines. nih.gov

Research on PhGs has demonstrated a broad spectrum of immunomodulatory activities. scispace.comdntb.gov.ua Studies indicate that compounds within this class can affect the proliferation and differentiation of immune cells, including T and B lymphocytes. They may also regulate the expression of pro-inflammatory cytokines, which are key mediators in the immune response. nih.gov For example, some polyphenols have been shown to inhibit the expression of cytokines such as interleukin-1 (IL-1), IL-6, and tumor necrosis factor-alpha (TNF-α). researchgate.net The investigation of verbascoside, a compound structurally related to this compound, has shown in vitro immunomodulatory activity, suggesting that similar properties may be shared across related phenylpropanoid glycosides. scilit.com

ActivityMechanismCompound Class
Immune System RegulationModulation of immune cell function (e.g., macrophages, lymphocytes)Phenylethanoid Glycosides
Cytokine Production ControlSuppression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α)Polyphenols
Cell Proliferation InfluenceAffecting the proliferation of T and B lymphocytesPhenylethanoid Glycosides

Enzyme Modulation Studies

The ability to modulate the activity of specific enzymes is a key mechanism for many therapeutic agents. qeios.comrsc.org Phenylethanoid glycosides have been a subject of interest in this area, with research exploring their inhibitory effects on various enzymes. scispace.comdntb.gov.ua This modulation can impact a range of biological pathways.

Studies on the broader PhG class have revealed inhibitory activity against enzymes such as cholinesterases, which are relevant in neurodegenerative disease research. dntb.gov.ua The structural features of PhGs, particularly the phenolic moieties, are thought to be crucial for these interactions, allowing them to bind to enzyme active sites or allosteric sites, thereby altering their catalytic function. While specific enzyme modulation studies focusing exclusively on this compound are not extensively detailed, the known activities of the phenylethanoid glycoside family suggest that it may also possess the potential to interact with and modulate various enzyme systems. scispace.comdntb.gov.ua

Neuroprotective Potential in Research Models

The protection of neurons from damage or degeneration is a significant area of pharmaceutical research. Phenylethanoid glycosides (PhGs) have been widely investigated for their neuroprotective effects in various in vitro and preclinical models. ljmu.ac.ukdntb.gov.ua These compounds have shown potential in protecting nerve cells from damage induced by neurotoxins and oxidative stress. ljmu.ac.ukscispace.com

The mechanisms underlying the neuroprotective effects of PhGs are often attributed to their potent antioxidant and free-radical scavenging properties. ljmu.ac.uk For instance, related PhGs have demonstrated protective effects against neurotoxicity induced by agents like 6-hydroxydopamine (6-OHDA) in cell culture models. scispace.com Research has indicated that the catechol moiety present in many PhGs plays a significant role in this neuroprotective activity. ljmu.ac.uk While direct studies on this compound are part of a broader investigation into plant extracts, the consistent findings for structurally similar compounds like acteoside and verbascoside suggest a potential neuroprotective role for this compound that warrants further specific investigation. ljmu.ac.ukscispace.com

Neuroprotective ActionInvestigated ModelKey Compound Class Feature
Protection against neurotoxin-induced damageIn vitro cell culture models (e.g., using 6-OHDA)Phenylethanoid Glycosides
Attenuation of oxidative stressIn vitro models of Alzheimer's and Parkinson's diseaseAntioxidant/free-radical scavenging
Cell damage protectionFree radical-induced damage modelsCatechol moiety

Structure Activity Relationship Sar Studies and Molecular Design of Phlinoside D Analogs

Elucidation of Key Structural Motifs Contributing to Biological Activity

The biological activity of phenylpropanoid glycosides, including Phlinoside D, is intrinsically linked to their complex chemical structure. This typically consists of a phenylethanoid aglycone, a central sugar moiety (often glucose), and one or more acyl groups. rsc.orgmdpi.com Research into the structure-activity relationships (SAR) of these compounds has pinpointed several key motifs that are critical for their biological functions, such as anti-inflammatory and antioxidant effects. researchgate.netresearchgate.net

Table 1: Comparison of this compound with Related Phenylpropanoid Glycosides

Compound Core Aglycone Acyl Moiety Glycosidic Chain Key Biological Activity Reference
This compound 3,4-dihydroxyphenylethanol Feruloyl β-D-xylopyranosyl-(1→2)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranose Anti-inflammatory researchgate.net
Verbascoside (B1683046) 3,4-dihydroxyphenylethanol Caffeoyl α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranose Antioxidant, Anti-inflammatory ptfarm.plrsc.org
Phlinoside C 3,4-dihydroxyphenylethanol Caffeoyl β-D-apiofuranosyl-(1→4)-α-L-rhamnopyranosyl-(1→3)-β-D-glucopyranose Antibacterial (inactive vs. some strains) researchgate.net

| Forsythoside B | 3,4-dihydroxyphenylethanol | Caffeoyl | α-L-rhamnopyranosyl-(1→6)-β-D-glucopyranose | Antibacterial researchgate.net |

Synthetic Modification and Derivatization Strategies for Analog Generation

The generation of this compound analogs is a key strategy to optimize its therapeutic potential. Synthetic modifications can be targeted at three main parts of the molecule: the glycosidic moieties, the aglycone structure, and the acyl moieties. ptfarm.pl

The sugar portion of this compound is a prime target for modification to enhance its pharmacological properties. Glycosylation can alter the solubility, stability, and bioavailability of natural products. mdpi.comresearchgate.net Synthetic strategies to modify the glycosidic chain can involve both chemical and enzymatic methods. nih.govrsc.org Chemical synthesis, while versatile, often requires multiple protection and deprotection steps. ptfarm.pl Enzymatic approaches, using glycosyltransferases, offer high regio- and stereoselectivity for extending or selectively trimming the sugar chains under mild conditions. nih.govrsc.org For instance, analogs of this compound could be synthesized with different sugar units or altered linkages to explore how these changes affect bioactivity.

The phenylethanoid aglycone is another critical component for the biological activity of this compound. Modifications to this part of the molecule can significantly impact its interaction with biological targets. Synthetic approaches can be employed to create analogs with different substitution patterns on the phenyl ring of the aglycone. rsc.org For example, altering the number or position of hydroxyl or methoxy (B1213986) groups could modulate the compound's antioxidant and anti-inflammatory properties. A bio-inspired oxidative cyclization has been used to create a fused 1,4-dioxane (B91453) motif in phenylethanoid glycosides, leading to analogs with potent immunosuppressive activities. rsc.orgrsc.org

The acyl moiety, such as the feruloyl group in this compound, is a significant determinant of its biological activity. researchgate.net Replacing the feruloyl group with other acyl groups, such as a caffeoyl group found in verbascoside, can lead to different biological profiles. nih.gov Synthetic strategies for creating such derivatives often involve regioselective acylation. For example, Me2SnCl2-catalyzed O-6 acylation of unprotected 2-phenylethyl-β-D-glucosides with various cinnamoyl chlorides has been shown to be an effective method for producing analogs with different acyl groups. researchgate.net Enzymatic methods using lipases have also been successfully employed for the esterification of the sugar core with different hydroxycinnamic acid derivatives. nih.govnih.gov These approaches allow for the systematic exploration of how changes in the acyl group affect the therapeutic properties of this compound analogs.

Alterations of the Aglycone Structure

Computational Chemistry Approaches in this compound Research

Computational chemistry provides powerful tools for understanding and predicting the behavior of complex molecules like this compound at a molecular level. These methods can guide the design of new, more potent analogs and help to elucidate their mechanisms of action.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. drughunter.com This method is instrumental in drug discovery for screening virtual libraries of compounds and proposing structural hypotheses of their interactions with biological targets. rsc.orgplos.org In the context of this compound research, molecular docking can be used to predict its binding affinity and mode of interaction with key proteins involved in pathological processes, such as inflammation.

For example, molecular docking studies on other phenylpropanoid glycosides have successfully elucidated their binding interactions with enzymes like trypsin and α-glucosidase, revealing that hydrogen bonds and π-π stacking interactions play crucial roles. nih.govoup.com Although specific molecular docking studies on this compound were not found in the provided search results, this methodology could be applied to investigate its interaction with inflammatory targets such as cyclo-oxygenase (COX) or lipoxygenase (LOX) enzymes, or with components of the NF-κB signaling pathway. nih.govmdpi.com Such studies would provide valuable insights into the molecular basis of this compound's anti-inflammatory activity and guide the rational design of more effective analogs. Computational tools can also predict potential binding sites on a protein, which can then be validated through experimental methods like site-directed mutagenesis. drughunter.comoup.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

No published research is available that details the development or application of QSAR models for this compound or its analogs. QSAR is a computational method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgnih.gov This typically involves the calculation of molecular descriptors that characterize the physicochemical properties of the molecules and correlating them with their biological effects, such as inhibitory concentrations (IC50) or binding affinities (Ki). mdpi.com Without any studies performed on this compound, no data on relevant molecular descriptors or resulting QSAR models can be presented.

Molecular Dynamics Simulations for Ligand-Target Interactions

There is no available research that has employed molecular dynamics simulations to investigate the interactions between this compound and any biological target. Molecular dynamics simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. nih.govfrontiersin.org In drug discovery, these simulations can provide insights into the stability of a ligand-protein complex, identify key amino acid residues involved in binding, and elucidate the conformational changes that occur upon ligand binding. uu.nlyoutube.com The absence of such studies for this compound means there is no information on its binding modes, interaction stability, or the dynamic behavior of any potential this compound-target complex.

Analytical Method Development and Validation for Phlinoside D Research Applications

Development of Robust Qualitative and Quantitative Analytical Methods

The development of analytical methods for Phlinoside D leverages its unique physicochemical properties, particularly the presence of chromophores and its molecular weight, which are suitable for chromatographic and spectrophotometric techniques.

Advanced Chromatographic Method Development (e.g., HPLC-DAD, UPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS) are the cornerstone techniques for the analysis of this compound and other phenylpropanoid glycosides. researchgate.netfrontiersin.org These methods offer high resolution, sensitivity, and specificity, making them ideal for separating complex mixtures and providing both qualitative and quantitative data. youtube.com

An HPLC-DAD method was developed and validated for the quantification of several compounds, including the phenylpropanoid verbascoside (B1683046), in extracts of Lamium album, a plant in which this compound is also found. researchgate.net Such methods are specific, accurate, and precise for their intended use. researchgate.net UPLC-MS/MS methods have been successfully established for the simultaneous quantification of multiple phenylethanoid glycosides, such as acteoside and martynoside, in rat plasma. mdpi.comnih.gov These methods are noted for their speed and high sensitivity, which are critical for pharmacokinetic studies. frontiersin.org

The development process involves the careful optimization of several parameters to achieve adequate separation and detection of the target analyte. Key considerations include the selection of the stationary phase (column), the composition and gradient of the mobile phase, and the detector settings.

Table 1: Typical Chromatographic Conditions for Phenylpropanoid Glycoside Analysis

Parameter HPLC-DAD UPLC-MS/MS
Column C18 (e.g., 4.6 x 250 mm, 5 µm) researchgate.net C18 (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) nih.gov
Mobile Phase Acetonitrile and water (often with an acidifier like formic or phosphoric acid) researchgate.netscielo.br Acetonitrile and 0.1% formic acid in water mdpi.comnih.gov
Elution Mode Gradient or Isocratic researchgate.netscielo.br Gradient frontiersin.orgmdpi.comnih.gov
Flow Rate ~1.0 mL/min researchgate.net ~0.3-0.4 mL/min frontiersin.orgmdpi.comnih.gov
Detection Diode Array Detector (DAD), monitored at specific wavelengths (e.g., 330 nm) researchgate.net Triple Quadrupole Mass Spectrometer (MS/MS) with Multiple Reaction Monitoring (MRM) in negative electrospray ionization (ESI⁻) mode mdpi.comnih.gov

| Run Time | 10-50 minutes researchgate.netscielo.br | < 10 minutes frontiersin.org |

This table presents a generalized summary based on methods developed for structurally similar phenylpropanoid glycosides.

Spectrophotometric and Spectrofluorometric Assay Optimization for Quantification

Spectrophotometry and spectrofluorometry are valuable for the quantitative analysis of compounds that absorb or emit light. juniperpublishers.comlibretexts.org These techniques are often simpler and more cost-effective than chromatography. acttr.com

Spectrophotometric Methods: Quantitative analysis via UV-Visible spectrophotometry is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. acttr.com The presence of chromophoric groups, such as the feruloyl moiety in the this compound structure, allows for its detection and quantification using UV spectrophotometry. researchgate.net Optimization involves selecting the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity and minimize interference from other compounds in the sample matrix. acttr.com For complex mixtures, derivative spectrophotometry can sometimes be used to resolve overlapping spectra. demarcheiso17025.com While specific spectrophotometric assays for this compound are not widely published, methods for total phenolic or glycoside content in plant extracts, such as Clinopodium chinense, often utilize this technique. mdpi.com

Spectrofluorometric Methods: Spectrofluorometry is an inherently sensitive technique that measures the fluorescence emitted by a compound after it absorbs light. nih.gov For a compound to be analyzed by this method, it must be fluorescent or be derivatized with a fluorescent tag. While some phenolics exhibit natural fluorescence, the development of a spectrofluorometric assay for this compound would require an initial investigation of its native fluorescence properties (excitation and emission spectra). If its native fluorescence is weak or absent, derivatization or the use of fluorescent probes that interact with the analyte could be explored to develop a quantitative assay. nih.gov

Method Validation Parameters for Research Purity, Identity, and Quantification

To ensure that an analytical method is suitable for its intended purpose, it must be validated. loesungsfabrik.de The validation process demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound. The parameters for validation are defined by guidelines from the International Council for Harmonisation (ICH). ich.org

Accuracy, Precision, and Linearity Determination

These three parameters are fundamental to validating a quantitative analytical method. globalresearchonline.net

Accuracy is the measure of closeness between the experimental value and the accepted true value. ajpaonline.com It is typically determined by performing a recovery study, where a known amount of pure this compound standard is added to a sample matrix (spiking). The method is then used to measure the concentration, and the result is expressed as a percentage of the known amount added. europa.eu Accuracy should be assessed at a minimum of three concentration levels across the specified range, with multiple replicates at each level. europa.eu

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. elementlabsolutions.com It reflects the random error of the method and is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assessed over a short period with the same analyst and equipment.

Intermediate Precision (Inter-day precision): Assessed by varying conditions such as different days, analysts, or equipment.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. europa.eu It is determined by analyzing a series of standard solutions of this compound at different concentrations (a minimum of five is recommended). europa.eu The results are plotted as signal response versus concentration, and the relationship is evaluated using linear regression analysis. The correlation coefficient (r²), y-intercept, and slope of the regression line are reported. europa.eu

Table 2: Representative Validation Parameters for Phenylpropanoid Glycoside Analysis by LC-MS/MS

Parameter Typical Acceptance Criteria Example Finding (for related compounds)
Linearity (r²) ≥ 0.99 scielo.br > 0.999 nih.gov
Accuracy (% Recovery) 80-120% ich.org 99.25% nih.gov

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | < 4% scielo.br |

This table provides a summary of typical acceptance criteria and findings from validated methods for similar compounds, which would be applicable to a method for this compound.

Limits of Detection (LOD) and Quantitation (LOQ)

The LOD and LOQ define the sensitivity of an analytical method. researchgate.net

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.gov It indicates that the analyte is present.

Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable accuracy and precision under the stated experimental conditions. ut.ee This is the minimum concentration for which reliable quantitative results can be reported.

LOD and LOQ are commonly determined based on:

Signal-to-Noise Ratio: Typically, an S/N ratio of 3:1 is used for LOD and 10:1 for LOQ. researchgate.net

Standard Deviation of the Response and the Slope: Calculated from the standard deviation of blank measurements or the standard deviation of the y-intercepts of a regression line from a calibration curve. The formulas are typically LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S), where σ is the standard deviation of the response and S is the slope of the calibration curve. sepscience.com

For highly sensitive techniques like UPLC-MS/MS, LOQs for phenylpropanoid glycosides can be in the low ng/mL range, which is essential for pharmacokinetic studies where concentrations in plasma can be very low. mdpi.com

Robustness and Reproducibility Studies

The validation of an analytical method is incomplete without a thorough evaluation of its robustness and reproducibility. These studies are essential to ensure that a method is reliable and can be consistently applied across different laboratory environments. americanpharmaceuticalreview.com

Robustness Robustness is defined as the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. chromatographyonline.com It provides an indication of the method's reliability during normal usage. chromatographyonline.com For a High-Performance Liquid Chromatography (HPLC) method developed for the quantification of this compound, a robustness study would involve systematically altering key parameters to assess the impact on the results, such as peak area, retention time, and resolution.

The typical parameters investigated during a robustness study for an HPLC method are outlined in the table below. The study design involves making slight modifications around the nominal optimal value for each parameter. For instance, if the method specifies a column temperature of 30 °C, the robustness study might test the method at 28 °C and 32 °C. The results are then analyzed to see if they remain within the acceptable limits defined by the system suitability tests. seqens.com A well-developed method will show no significant changes in performance, confirming its robustness. chromatographyonline.com

Interactive Data Table: Parameters for a Robustness Study of an HPLC Method for this compound

Parameter Variation Potential Effect if Not Robust
Mobile Phase pH ± 0.2 units Shift in retention time, peak tailing or fronting
Mobile Phase Composition ± 2% of organic solvent Change in retention time and resolution
Column Temperature ± 5 °C Shift in retention time, altered peak shape
Flow Rate ± 0.1 mL/min Proportional change in retention time
Detection Wavelength ± 2 nm Change in peak response/area

| Column Manufacturer/Batch | Different batches or manufacturers | Variations in selectivity and retention |

Reproducibility Reproducibility refers to the ability of a method to produce consistent results when the same sample is analyzed in different laboratories by different analysts using different equipment. chromatographyonline.com It represents the precision of the method under a wider set of conditions. nih.gov Establishing reproducibility is crucial for standardizing a method for widespread use. chromatographyonline.com

In the context of this compound research, a reproducibility study would typically be conducted as an inter-laboratory trial. A homogenous sample of a plant extract containing this compound, along with a certified reference standard of the compound, would be sent to multiple participating laboratories. Each laboratory would follow the same validated analytical method to quantify this compound. The results are then statistically compared to determine the between-laboratory variance. A low relative standard deviation (RSD) across the laboratories indicates high reproducibility, instilling confidence in the method's ability to generate comparable data regardless of where the analysis is performed.

Standardization and Quality Control of this compound and Plant Extracts for Research

Standardization is the process of implementing a set of standards and protocols to ensure that herbal products have a consistent composition and quality. researchgate.net For research applications involving this compound, which is often isolated from plant sources, the standardization of the raw plant material and its extracts is paramount to obtaining reliable and repeatable pharmacological data. chitosanlab.com

The quality and chemical profile of a plant extract can be influenced by numerous factors, including the plant's origin, growing conditions, time of harvest, and post-harvest processing and extraction methods. researchgate.netnih.gov Therefore, a comprehensive quality control strategy is essential. This strategy often involves using this compound as a chemical marker to standardize the extract. chitosanlab.com

Key aspects of a quality control and standardization program for a plant extract containing this compound include:

Botanical Identification: Proper authentication of the plant species to prevent adulteration.

Quantification of Marker Compounds: The precise measurement of the concentration of this compound and other relevant bioactive constituents, such as related phenylpropanoid glycosides like acteoside or verbascoside. nih.govscielo.br This ensures that each batch of the extract contains a defined amount of the key compounds.

Purity Analysis: Testing for contaminants such as heavy metals, pesticides, and microbial contamination to ensure the safety and purity of the research material. researchgate.net

The table below summarizes the essential parameters for the quality control of a research-grade plant extract standardized to its this compound content.

| Microbial Limits | Plate Count | Total Aerobic Count < 1000 CFU/g | Ensures the material is free from harmful microbial contamination researchgate.net |

By implementing these rigorous analytical and quality control procedures, researchers can be confident in the identity, purity, and consistency of this compound and its derived plant extracts, which is fundamental for generating valid and reproducible scientific results.

Future Research Directions and Translational Perspectives Non Clinical Focus

Discovery of Novel Biological Targets and Mechanisms of Action

Phlinoside D, a phenylpropanoid glycoside, has demonstrated notable anti-inflammatory properties, positioning it as a compound of interest for further mechanistic investigation. Research has shown that this compound can significantly inhibit the secretion of interleukin-8 (IL-8) in human neutrophils. nih.govresearchgate.net IL-8 is a key chemokine involved in the recruitment and activation of neutrophils during inflammation. By suppressing its release, this compound may play a crucial role in modulating the early stages of the inflammatory cascade.

Furthermore, studies have revealed that this compound is a more potent inhibitor of IL-8 secretion compared to another related phenylpropanoid, verbascoside (B1683046). nih.gov This suggests a specific structure-activity relationship that warrants deeper exploration. In addition to its effect on cytokines, this compound has also been shown to inhibit the production of reactive oxygen species (ROS) in f-MLP-stimulated human neutrophils, indicating a direct role in mitigating oxidative stress, a common feature of inflammatory conditions. nih.gov The biological activity of this compound had not been established prior to these findings, opening a new avenue for research into its specific molecular interactions. nih.govresearchgate.net

Future research should aim to identify the precise molecular targets of this compound within the signaling pathways that regulate IL-8 and ROS production. Investigating its interaction with key proteins in the NF-κB and MAPK signaling pathways, which are central to the inflammatory response, would be a logical next step. Elucidating these mechanisms will provide a more comprehensive understanding of this compound's mode of action and its potential as a lead compound for the development of novel anti-inflammatory agents.

Investigation of Synergistic and Antagonistic Effects with Other Phytochemicals

This compound is naturally found in plants like Lamium album (white dead nettle) alongside a variety of other phytochemicals, including flavonoids and iridoids. nih.govmdpi.comresearchgate.net The combined action of these compounds within a plant extract can lead to synergistic or antagonistic effects, where the total biological activity is greater or lesser than the sum of the individual components, respectively. mdpi.com Understanding these interactions is crucial for evaluating the full therapeutic potential of this compound in its natural context and for the rational design of poly-phytochemical formulations.

Future investigations should focus on systematically evaluating the effects of combining this compound with other co-occurring compounds from Lamium album, such as verbascoside, lamalbid, and various flavonoids. nih.govresearchgate.net Such studies would involve in vitro assays to measure anti-inflammatory and antioxidant activities of the individual compounds and their combinations in various ratios. This research will be instrumental in determining whether the therapeutic efficacy of this compound is enhanced or hindered by the presence of other phytochemicals, providing valuable insights for the development of standardized herbal preparations.

Advancements in Sustainable and Scalable Production Methods for Research Material

The availability of pure this compound in sufficient quantities is a prerequisite for comprehensive biological and pharmacological research. While isolation from natural sources like Lamium album is a common practice, it can be limited by plant availability, extraction yields, and the complexity of purification. nih.gov Therefore, the development of sustainable and scalable production methods is a critical future research direction.

In addition to chemical synthesis, biotechnological production methods present a sustainable alternative. Plant cell culture techniques have shown considerable progress in stimulating the formation and accumulation of secondary metabolites, including phenylethanoid glycosides. researchgate.net For instance, cell cultures of Scrophularia striata have been optimized in bioreactors to produce significantly higher amounts of acteoside compared to shake flask cultures. researchgate.net Similar approaches could be developed for Lamium album cell cultures to enhance the production of this compound. Heterologous production in microorganisms like E. coli is another promising avenue that is being explored for other phenylethanoid glycosides and could be engineered for this compound synthesis. nih.gov These advancements in both chemical and biological synthesis will be crucial for providing a sustainable and scalable supply of this compound for future research endeavors.

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Biological Roles

Omics technologies, such as metabolomics and proteomics, offer a powerful, systems-level approach to understanding the complex biological roles of phytochemicals like this compound. mdpi.com These technologies allow for the large-scale analysis of metabolites and proteins in a biological system, providing a comprehensive snapshot of the molecular changes induced by a specific compound. mdpi.com

For instance, an integrated proteomic and metabolomic analysis of oak seedlings in response to a pathogen revealed the activation of specific metabolic pathways, including terpenoid and flavonoid biosynthesis, which were associated with resistance. mdpi.com A similar approach could be applied to cell or animal models treated with this compound to uncover its broader biological effects beyond its known anti-inflammatory activity. By analyzing changes in the metabolome and proteome of neutrophils or other relevant cell types upon exposure to this compound, researchers can identify novel metabolic pathways and signaling networks modulated by the compound.

This approach could reveal, for example, how this compound affects amino acid metabolism, energy production, or the expression of various enzymes and regulatory proteins. Such data would provide a more holistic understanding of its mechanism of action and could point towards previously unknown biological functions. Furthermore, combining omics data with bioinformatic analyses can help to construct detailed molecular interaction maps, offering a deeper insight into the systems-level impact of this compound.

Exploration of this compound as a Chemical Probe for Biological Pathway Research

A chemical probe is a small molecule with high affinity and selectivity for a specific protein target, which can be used to study the function of that target in complex biological systems. researchgate.net Given the demonstrated biological activity of this compound, particularly its potent and specific inhibition of IL-8 secretion, it holds potential for development as a chemical probe to investigate inflammatory pathways. nih.gov

The utility of a chemical probe lies in its ability to modulate a specific biological process, thereby allowing researchers to dissect the roles of individual proteins and pathways. While this compound's exact molecular target is yet to be fully elucidated, its more potent effect compared to the structurally similar verbascoside suggests a degree of specificity that is desirable for a chemical probe. nih.gov

Future research should focus on identifying the direct binding partner(s) of this compound. Once its target is known, this compound could be used to study the dynamics of the inflammatory response in various cellular and potentially in vivo models. For example, it could be employed to investigate the temporal regulation of IL-8 production and its downstream effects on neutrophil migration and activation. Furthermore, synthetic modifications to the this compound structure could be made to develop derivatives with even higher potency and selectivity, or to incorporate reporter tags for visualization and pull-down experiments, further enhancing its utility as a chemical probe for dissecting the intricate mechanisms of inflammation. The development of this compound as a chemical probe would provide a valuable tool for the broader cell biology and drug discovery community.

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are most effective for structural elucidation of Phlinoside D, particularly when distinguishing it from analogs like Phlinoside A?

  • Methodological Answer : Combine 2D NMR (COSY, HMBC, HSQC) to resolve sugar linkages and esterification patterns, as demonstrated for Phlinoside A analogs . Use high-resolution mass spectrometry (HR-MS) to confirm molecular formulas. Chromatographic separation via reverse-phase HPLC with diode-array detection (DAD) can isolate this compound from co-eluting compounds, as seen in isolation protocols for Caryopteris incana derivatives .

Q. How can researchers optimize extraction protocols for this compound to maximize yield while preserving its labile caffeoyl ester groups?

  • Methodological Answer : Use cold methanol or ethanol-water mixtures (70–80%) to minimize hydrolysis of ester bonds. Employ sonication-assisted extraction (SAE) at controlled temperatures (25–40°C) to enhance solubility without degrading phenolic structures, as validated for phenylpropanoid glycosides . Monitor degradation via UV-Vis spectroscopy at 320 nm (caffeoyl absorption) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s antioxidant activity?

  • Methodological Answer : Use DPPH and ABTS radical scavenging assays with quercetin or ascorbic acid as positive controls. For cell-based studies, employ hydrogen peroxide-induced oxidative stress models in HepG2 or RAW 264.7 cells, measuring ROS reduction via fluorescence probes (e.g., DCFH-DA) . Normalize activity to this compound’s molar concentration to compare with analogs like Phlinoside A .

Advanced Research Questions

Q. How can contradictory NMR data for this compound’s glycosidic linkages be resolved?

  • Methodological Answer : Discrepancies in coupling constants (J values) or NOE correlations may arise from conformational flexibility. Use variable-temperature NMR (VT-NMR) to assess dynamic behavior of sugar moieties . Compare with X-ray crystallography data if crystalline forms are obtainable. For ambiguous HMBC cross-peaks, validate via selective INEPT or synthetic hydrolysis of glycosidic bonds .

Q. What strategies mitigate batch-to-batch variability in this compound’s bioactivity during pharmacological studies?

  • Methodological Answer : Standardize plant material sourcing (e.g., harvest season, geographical location) and validate compound purity via qNMR (>95%) . Implement orthogonal assays (e.g., enzyme inhibition and cytokine profiling) to confirm activity consistency. Use pharmacokinetic studies in rodent models to correlate in vitro potency with bioavailability .

Q. How do structural modifications (e.g., esterification of the caffeoyl group) alter this compound’s interaction with cellular targets such as NF-κB or Nrf2?

  • Methodological Answer : Synthesize analogs via regioselective esterification (e.g., 6″-O-caffeoyl vs. 4′-O-caffeoyl) using lipase-mediated catalysis . Evaluate binding affinity via surface plasmon resonance (SPR) and functional effects via luciferase reporter assays in HEK293T cells transfected with NF-κB or ARE promoters . Compare with molecular docking simulations using AutoDock Vina .

Data Presentation and Reproducibility Guidelines

  • Tables : Include comparative IC₅₀ values for this compound and analogs in antioxidant/anti-inflammatory assays. Use footnotes to specify assay conditions (e.g., pH, incubation time) .
  • Figures : Annotate NMR spectra with key assignments (e.g., H-6″ of rhamnose at δ 4.61 ppm) . For bioactivity plots, use error bars representing SEM from ≥3 independent experiments .
  • Ethical Reproducibility : Publish full experimental details (e.g., solvent ratios, centrifugation speeds) in supplementary materials, adhering to Beilstein Journal guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.